molecular formula C25H46O2Si2 B089245 3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene CAS No. 13111-27-8

3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene

Cat. No. B089245
CAS RN: 13111-27-8
M. Wt: 434.8 g/mol
InChI Key: YXSPGYZGGCSNLG-BRXSOUEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene, also known as TMS, is a synthetic steroid that has been extensively used in scientific research. It is a modified form of testosterone, which has been altered to enhance its stability and solubility in organic solvents. TMS has been used in various biochemical and physiological experiments to investigate the mechanisms of action of steroids and their effects on the human body.

Mechanism Of Action

3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene acts by binding to androgen receptors in the body, which are present in various tissues such as the prostate gland, testes, and muscle tissue. This binding activates the androgen receptor, leading to the transcription of specific genes and the production of proteins that are involved in various physiological processes.

Biochemical And Physiological Effects

3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene has been shown to have a variety of biochemical and physiological effects on the human body. It has been shown to increase muscle growth and bone density, as well as to enhance the production of red blood cells. 3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene in lab experiments is its stability and solubility in organic solvents, which makes it easy to handle and use in various experimental setups. However, one of the limitations of using 3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene is its high cost, which may limit its use in certain experiments. Additionally, 3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene may not be suitable for all experimental setups, as its effects may vary depending on the specific tissue or cell type being studied.

Future Directions

There are several future directions for research involving 3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene. One area of research is the investigation of the effects of 3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene on various signaling pathways in the body, and how these pathways are involved in the development of various diseases. Another area of research is the development of new synthetic steroids based on 3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene, which may have enhanced stability and solubility properties. Additionally, future research may focus on the development of new experimental techniques for studying the effects of 3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene on the human body.

Synthesis Methods

3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene can be synthesized using a variety of methods, including the reaction of testosterone with trimethylsilyl chloride, followed by treatment with trimethylsilyl trifluoromethanesulfonate. The resulting compound can be purified using chromatographic techniques such as column chromatography or HPLC.

Scientific Research Applications

3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene has been used extensively in scientific research to investigate the mechanisms of action of steroids in the human body. It has been used to study the effects of steroids on gene expression, protein synthesis, and cell signaling pathways. 3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene has also been used to investigate the effects of steroids on various physiological processes, such as muscle growth and bone density.

properties

CAS RN

13111-27-8

Product Name

3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene

Molecular Formula

C25H46O2Si2

Molecular Weight

434.8 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3-trimethylsilyloxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy-trimethylsilane

InChI

InChI=1S/C25H46O2Si2/c1-24-15-13-19(26-28(3,4)5)17-18(24)9-10-20-21-11-12-23(27-29(6,7)8)25(21,2)16-14-22(20)24/h9,19-23H,10-17H2,1-8H3/t19-,20-,21-,22-,23+,24-,25-/m0/s1

InChI Key

YXSPGYZGGCSNLG-BRXSOUEKSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O[Si](C)(C)C)CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C)C

SMILES

CC12CCC3C(C1CCC2O[Si](C)(C)C)CC=C4C3(CCC(C4)O[Si](C)(C)C)C

Canonical SMILES

CC12CCC3C(C1CCC2O[Si](C)(C)C)CC=C4C3(CCC(C4)O[Si](C)(C)C)C

synonyms

3β,17α-Bis(trimethylsiloxy)androst-5-ene

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.